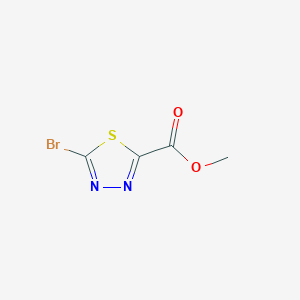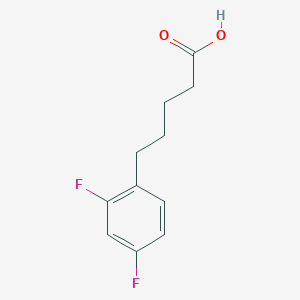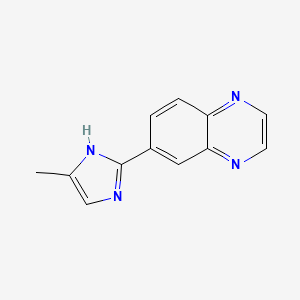
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).
化学反应分析
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
科学研究应用
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of target proteins and pathways. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
相似化合物的比较
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
4,4,4-trifluoro-N-(2-bromophenyl)-3-oxobutanamide: Similar structure but with a bromine atom instead of iodine.
4,4,4-trifluoro-N-(2-chlorophenyl)-3-oxobutanamide: Similar structure but with a chlorine atom instead of iodine.
4,4,4-trifluoro-N-(2-fluorophenyl)-3-oxobutanamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C10H7F3INO2 |
|---|---|
分子量 |
357.07 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H7F3INO2/c11-10(12,13)8(16)5-9(17)15-7-4-2-1-3-6(7)14/h1-4H,5H2,(H,15,17) |
InChI 键 |
IEPJIOHGEYINAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=O)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
![2-Methoxy-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13672896.png)

![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)
![(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13672921.png)



![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
